N-(5-chloro-2-methoxyphenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Description
N-(5-chloro-2-methoxyphenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone-derived acetamide featuring a 5-chloro-2-methoxyphenyl group and a 3-(2-fluorophenyl)pyridazinone moiety. Its molecular formula is C₁₉H₁₅ClFN₃O₃, with a molecular weight of approximately 391.8 g/mol. The compound’s structure combines halogenated (Cl, F) and methoxy substituents, which are known to enhance binding affinity to biological targets and modulate pharmacokinetic properties such as solubility and metabolic stability .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O3/c1-27-17-8-6-12(20)10-16(17)22-18(25)11-24-19(26)9-7-15(23-24)13-4-2-3-5-14(13)21/h2-10H,11H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKBNOLJUNMKRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-chloro-2-methoxyphenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazinone core: This can be achieved by cyclization reactions involving appropriate precursors.
Introduction of the fluorophenyl group: This step might involve nucleophilic substitution reactions.
Attachment of the acetamide moiety: This can be done through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, especially at the methoxy or chloro substituents.
Reduction: Reduction reactions could target the carbonyl group in the pyridazinone ring.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions might include the use of halogenating agents or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
This compound could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug discovery and development, particularly for its potential pharmacological activities.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition or activation of specific signaling cascades.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Halogenation Effects
The biological activity and chemical reactivity of pyridazinone acetamides are highly dependent on substituent positions and halogen types. Below is a comparative analysis of key analogs:
Key Observations:
- Halogen Position : Ortho-fluorine (target compound) vs. para-fluorine ( compound) affects steric and electronic interactions with targets. Ortho-substituents may enhance binding specificity .
- Methoxy vs.
- Dual Halogenation : Compounds with multiple halogens (e.g., ) exhibit higher lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article synthesizes current findings on its biological activity, including anticancer properties, antioxidant effects, and structure-activity relationships (SAR).
- Molecular Formula : C17H12ClF2NO4
- Molecular Weight : 367.731 g/mol
- IUPAC Name : this compound
- Chemical Structure : Available as a 2D Mol file from various chemical databases.
Anticancer Activity
This compound has been evaluated for its anticancer properties using the National Cancer Institute's (NCI) 60-cell line screening protocol. The compound was tested at a concentration of 10 µM against various cancer cell lines, including those representing leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers.
Results Summary
| Cancer Type | Average Growth (%) | Activity Level |
|---|---|---|
| Leukemia | 92.48 | Low |
| Melanoma | 104.68 | Low |
| Lung | 126.61 | Low |
| Colon | 104.68 | Low |
| CNS | 104.68 | Low |
| Ovarian | 104.68 | Low |
| Renal | 104.68 | Low |
| Prostate | 104.68 | Low |
| Breast | 104.68 | Low |
The results indicated a low level of anticancer activity across all tested lines, with growth rates ranging from approximately 92% to over 126%, suggesting that while the compound may exhibit some activity, it is not potent against these cancer types at the tested concentration .
Antioxidant Activity
In addition to its anticancer evaluations, the compound's antioxidant properties were assessed using the DPPH radical scavenging method. This assay is widely recognized for determining the ability of compounds to act as free radical scavengers.
Antioxidant Results
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| N-(5-chloro-2-methoxyphenyl)-2-acetamide | 78.6 |
| Ascorbic Acid | Positive Control (100%) |
The compound demonstrated significant antioxidant activity with a DPPH scavenging ability of approximately 78.6%, indicating its potential utility in oxidative stress-related conditions .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications in the phenyl and pyridazin moieties can significantly influence both anticancer and antioxidant activities.
Key Findings in SAR
- Chlorine Substitution : The presence of chlorine at the fifth position on the phenyl ring enhances biological activity.
- Methoxy Group : The methoxy group contributes to increased lipophilicity, potentially improving cell membrane permeability.
- Fluorine Substitution : The introduction of fluorine in the second phenyl ring may enhance binding affinity to target proteins involved in cancer pathways.
Case Studies and Future Directions
Recent studies have suggested that further modifications to the compound could lead to enhanced potency and selectivity against specific cancer types. For instance, exploring different substituents on the pyridazine ring could yield derivatives with improved biological profiles.
Q & A
Basic: What are the key steps in synthesizing N-(5-chloro-2-methoxyphenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide?
The synthesis involves multi-step organic reactions:
- Substitution : Reacting halogenated aromatic precursors (e.g., chlorinated nitrobenzene derivatives) with fluorophenyl or methoxyphenyl groups under alkaline conditions to form intermediates .
- Reduction : Using iron powder or catalytic hydrogenation under acidic conditions to reduce nitro groups to amines .
- Condensation : Coupling the amine intermediate with activated acetic acid derivatives (e.g., cyanoacetic acid) using condensing agents like EDC/HOBt .
- Purification : Employing column chromatography or recrystallization to isolate the final product.
Key controls : Temperature (often 60–100°C), solvent polarity (DMF, THF, or dichloromethane), and reaction time (4–24 hours) .
Basic: Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : 1H/13C NMR confirms structural connectivity, including aromatic protons (δ 6.8–8.2 ppm) and acetamide carbonyl signals (δ ~170 ppm) .
- HPLC : Monitors reaction progress and purity (>95% by reverse-phase C18 columns) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C18H13ClFN3O2, m/z 357.8) .
- X-ray Crystallography : Resolves stereochemistry for crystalline derivatives .
Basic: What are the solubility and stability profiles of this compound?
- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. Ethanol/water mixtures (70:30) are optimal for biological assays .
- Stability : Stable at room temperature in inert atmospheres but susceptible to hydrolysis under strong acidic/basic conditions. Store at –20°C in desiccated environments .
Advanced: How can reaction yields be optimized during synthesis?
- Catalyst Screening : Use Pd/C or Ni catalysts for efficient nitro-group reduction (yields ↑15–20%) .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution kinetics .
- Real-Time Monitoring : TLC or inline FTIR tracks intermediate formation, minimizing side products .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) for condensation steps .
Advanced: How do structural modifications influence bioactivity?
- Halogen Effects : Chlorine at the 5-position (phenyl ring) enhances target binding affinity (e.g., kinase inhibition) by 3-fold compared to non-halogenated analogs .
- Methoxy Group Positioning : 2-Methoxy on the phenyl ring improves metabolic stability by reducing CYP450 oxidation .
- Pyridazinone Core : The 6-oxo group is critical for hydrogen bonding with enzymatic active sites (confirmed via molecular docking) .
Method : Synthesize analogs with substituent variations and compare IC50 values in enzyme inhibition assays .
Advanced: How to resolve contradictions in reported biological activity data?
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to reduce inter-lab discrepancies .
- Metabolite Screening : Use LC-MS to identify active metabolites that may contribute to off-target effects .
- Structural Confirmation : Re-examine NMR data for batch-to-batch impurities (e.g., residual solvents affecting cytotoxicity) .
Advanced: What strategies improve metabolic stability for in vivo studies?
- Deuterium Incorporation : Replace methoxy hydrogens with deuterium to slow oxidative metabolism .
- Prodrug Design : Mask the acetamide group with ester prodrugs to enhance oral bioavailability .
- In Vitro Models : Use hepatocyte microsomes to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
